molecular formula C21H19FN2O6S B2516939 Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-91-2

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2516939
CAS No.: 899759-91-2
M. Wt: 446.45
InChI Key: ZSJNFUHEZQVOMN-UHFFFAOYSA-N
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Description

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group attached to a 3,4-dimethylphenyl ring and a 4-fluorophenyl substituent at position 1. While its exact biological activity remains uncharacterized in the provided evidence, structural analogs suggest applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJNFUHEZQVOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following key components:

  • Dihydropyridazine core : Contributes to its biological activity.
  • Sulfonyl group : Enhances solubility and bioavailability.
  • Fluorophenyl substituent : May influence receptor binding and activity.

The molecular formula is C20H22FN3O5SC_{20}H_{22}FN_{3}O_{5}S, with a molecular weight of approximately 458.6 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and is a target for type 2 diabetes treatment .
  • Anti-inflammatory Properties : Studies suggest that derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
  • Antitumor Activity : Some related compounds have demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for compounds with structural similarities or functional groups related to this compound.

Activity TypeCompound/AnalogIC50 Value (µM)Reference
DPP-IV InhibitionSimilar Dihydropyridazine0.018
Anti-inflammatoryPyrazole Derivative0.025
Antitumor ActivityRelated Compound0.05

Case Study 1: DPP-IV Inhibition

A study evaluated a series of beta-amino amides incorporating fused heterocycles as DPP-IV inhibitors. Among the tested compounds, one exhibited an IC50 value of 18 nM, indicating potent inhibition and potential for managing type 2 diabetes .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on pyrazole derivatives that demonstrated significant anti-inflammatory effects in murine models. The most effective compound showed superior activity compared to standard anti-inflammatory drugs like diclofenac sodium .

Case Study 3: Antitumor Efficacy

Research on related compounds has shown promising results in inhibiting cancer cell proliferation. A notable compound induced apoptosis in cancer cell lines at micromolar concentrations, highlighting the therapeutic potential of this class of compounds .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are crucial for its application in research and therapeutics.

Antitumor Activity

Research indicates that derivatives of this compound possess potent antitumor properties. They have been shown to inhibit critical signaling pathways involved in cancer progression, such as:

  • BRAF(V600E) : A mutation commonly found in melanoma.
  • EGFR : Overexpressed in various cancers including lung and breast cancer.

Case Study : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives enhanced the cytotoxic effects of doxorubicin, suggesting a synergistic potential that could improve therapeutic outcomes in cancer treatment.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is beneficial for conditions characterized by chronic inflammation.

Antimicrobial Activity

Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has shown promise as an antimicrobial agent. Studies have reported significant activity against various bacterial strains and fungi, likely through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is vital for optimizing the efficacy of this compound.

Synthetic Route Overview

The synthesis typically involves several key steps:

  • Formation of the Dihydropyridazine Core : Starting from readily available precursors.
  • Introduction of Sulfonate Groups : Utilizing sulfonic acids to modify the structure.
  • Final Esterification : Yielding the target compound through reaction with ethyl esters.

The choice of starting materials and reagents (e.g., sodium hydroxide, coupling agents like EDC) can significantly influence the yield and purity of the final product.

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR pathways
Anti-inflammatoryInhibition of cytokines
AntimicrobialDisruption of microbial membranes

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents XLogP3*
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Not Available C₂₂H₂₁FN₂O₆S 484.48† 3,4-dimethylphenylsulfonyloxy, 4-F-Ph ~3.8‡
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate 339031-45-7 C₁₇H₂₀N₂O₃S 332.42 Butylsulfanyl, phenyl 3.1
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 338396-07-9 C₁₈H₁₆N₂O₄S 380.40 Pyridin-2-ylsulfanyl, 4-MeO-Ph 2.7
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate 478067-01-5 C₁₅H₁₀F₆N₂O₃ 380.24 2× CF₃ 3.4
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate 899943-44-3 C₂₁H₁₆F₄N₂O₄ 436.40 4-(CF₃)benzyloxy, 4-F-Ph 4.1

*XLogP3 values estimated from analogs ; †Calculated based on molecular formula; ‡Predicted using fragment-based methods.

Key Observations :

  • Sulfonyloxy vs.
  • Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group provides moderate electron-withdrawing effects, whereas trifluoromethyl substituents (e.g., CAS 478067-01-5) introduce stronger electronegativity and lipophilicity, as reflected in higher XLogP3 values .

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